2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Description
2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative characterized by a 4-chlorophenyl substituent at the 4-position of the pyrimidinone ring and an acetic acid moiety at the 1-position. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the acetic acid moiety contributes to solubility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBMKRPOEXOPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and urea. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Substitution Reaction: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be done by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research has indicated that compounds with similar structures to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid exhibit anti-cancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A study published in Molecules demonstrated that similar pyrimidine derivatives significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-Inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.
Data Table: Anti-Inflammatory Effects of Pyrimidine Derivatives
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Arthritis | COX inhibition | |
| Compound B | Asthma | Cytokine modulation | |
| This compound | Inflammation | NF-kB pathway inhibition |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Studies have suggested that certain pyrimidine derivatives possess activity against bacterial strains, making them candidates for antibiotic development.
Case Study: Antimicrobial Efficacy
A research paper highlighted the synthesis of various pyrimidine derivatives, including those similar to this compound, which showed promising results against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Emerging research indicates that compounds with a pyrimidine backbone may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Properties
Mechanism of Action
The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid and related compounds:
Structural and Functional Insights
Core Heterocycle Variations: Pyrimidinone vs. Piperazine Derivatives: Levocetirizine’s piperazine-ethoxy-acetic acid structure demonstrates how elongating the side chain can enhance receptor binding in antihistamines .
Substituent Effects :
- Electron-Withdrawing Groups (Cl, F) : The 4-chlorophenyl and 4-fluorophenyl substituents increase lipophilicity and may improve membrane permeability compared to methoxy or hydroxyl groups .
- Methoxy Group : In 4-methoxyphenyl analogs, the electron-donating methoxy group enhances solubility but may reduce metabolic stability due to demethylation pathways .
Biological Activity :
- Compounds with chlorophenyl groups (e.g., ) show anti-inflammatory and analgesic activities in preclinical models, suggesting the target compound may share similar mechanisms .
- Levocetirizine’s success underscores the importance of the acetic acid moiety in enhancing water solubility for oral bioavailability .
Research Findings and Data Gaps
- Synthetic Challenges : highlights discontinuation of butenyl-substituted analogs, possibly due to instability or complex synthesis. This underscores the need for robust synthetic routes for the target compound .
- Safety Profiles : emphasizes lab safety protocols (e.g., protective gear) for handling acetic acid derivatives, which likely apply to the target compound .
- Pharmacological Data: While anti-inflammatory and antihistamine activities are noted in analogs, specific data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent in the evidence.
Biological Activity
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, a compound featuring a pyrimidine ring, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H10ClN3O3
- Molecular Weight : 273.68 g/mol
This compound is characterized by a chlorophenyl group and a pyrimidine nucleus, which are essential for its biological interactions.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, particularly urease and acetylcholinesterase (AChE) .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, it exhibits strong inhibitory activity against urease with IC50 values significantly lower than traditional inhibitors. This suggests potential applications in treating conditions related to excessive urease activity, such as certain urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Urease | 2.14 - 6.28 |
| Acetylcholinesterase (AChE) | 0.63 - 21.25 |
The inhibition of AChE is particularly noteworthy, as it is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
3. Anticancer Properties
Emerging data suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyrimidine ring is often associated with anticancer activity due to its ability to interfere with nucleic acid synthesis in rapidly dividing cells .
Case Study 1: Antibacterial Efficacy
In a controlled study, several derivatives of the compound were tested against common pathogens. The results indicated that modifications in the side chains significantly affected antibacterial potency. Compounds with additional electron-withdrawing groups showed enhanced activity against Gram-negative bacteria.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis was conducted on various pyrimidine derivatives for their urease and AChE inhibitory effects. The study found that this compound outperformed several known inhibitors, suggesting its potential as a lead compound for drug development targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
